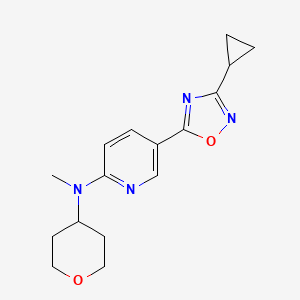![molecular formula C17H18Cl2N2OS B4118358 N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4118358.png)
N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea
描述
N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea, also known as ACR16, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of thiourea derivatives and has been found to possess a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. In
科学研究应用
N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been found to exhibit antipsychotic effects by modulating dopamine and serotonin neurotransmission in the brain. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has also been shown to possess anxiolytic and antidepressant effects by increasing the levels of brain-derived neurotrophic factor (BDNF) and reducing the levels of corticosterone.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea involves its interaction with various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been found to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been found to exhibit various biochemical and physiological effects in the brain. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been shown to increase the levels of BDNF, which is a neurotrophic factor that plays a crucial role in the growth and survival of neurons. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has also been found to reduce the levels of corticosterone, which is a stress hormone that has been implicated in the pathogenesis of various psychiatric disorders.
实验室实验的优点和局限性
One of the major advantages of using N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea in lab experiments is its well-established synthesis method, which allows for the easy production of large quantities of the compound. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has also been found to exhibit a high degree of selectivity for dopamine and serotonin receptors, which makes it a promising candidate for the development of new antipsychotic drugs. However, one of the limitations of using N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea in lab experiments is its potential toxicity, which requires careful monitoring of the dose and duration of treatment.
未来方向
There are several future directions for the research on N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea. One of the potential future directions is the development of new antipsychotic drugs based on the structure of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea. Another potential future direction is the investigation of the long-term effects of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea on the brain and behavior. Additionally, the potential use of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea in the treatment of other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder, warrants further investigation.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in various psychiatric disorders. The synthesis method of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been well-established, and the compound has been found to exhibit a wide range of pharmacological properties. The mechanism of action of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea involves its interaction with various neurotransmitter systems in the brain, and it has been found to exhibit various biochemical and physiological effects. While N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has several advantages for lab experiments, it also has potential limitations that require careful monitoring. There are several future directions for the research on N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea, which warrant further investigation.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2OS/c1-3-22-14-7-4-12(5-8-14)11(2)20-17(23)21-13-6-9-15(18)16(19)10-13/h4-11H,3H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWUHNDJIWPZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxyphenyl)azetidin-1-yl]acetamide](/img/structure/B4118276.png)


![diethyl 3-methyl-5-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118330.png)

![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4118336.png)
![N-(4-acetylphenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4118343.png)
![N-1-adamantyl-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4118355.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(diphenylmethyl)-1-piperazinecarbothioamide](/img/structure/B4118356.png)
![N-benzyl-3-chloro-4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4118370.png)
![[(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B4118375.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4118376.png)
![2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4118383.png)
![N-(2-methyl-1-{[(6-methyl-2-pyridinyl)amino]carbonyl}propyl)benzamide](/img/structure/B4118388.png)